molecular formula C14H12N2O4 B5607609 2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5607609
M. Wt: 272.26 g/mol
InChI Key: KZCHPZOHTBQOQV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrobenzyl)oxy]benzaldehyde oxime is an aromatic oxime derivative characterized by a benzaldehyde core substituted with a 4-nitrobenzyloxy group at the 2-position. Its molecular formula is C₁₄H₁₁N₂O₄ (based on the aldehyde precursor, CAS 17490-72-1 ), with a molecular weight of 257.24 g/mol. The compound exhibits a density of 1.301 g/cm³ and a flash point of 207.5°C .

Properties

IUPAC Name

(NE)-N-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15-9-12-3-1-2-4-14(12)20-10-11-5-7-13(8-6-11)16(18)19/h1-9,17H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHPZOHTBQOQV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(4-Nitrobenzyl)oxy]benzaldehyde oxime 4-Nitrobenzyloxy C₁₄H₁₁N₂O₄ 257.24 High density (1.301 g/cm³)
2-[(4-Chlorobenzyl)oxy]benzaldehyde 4-Chlorobenzyloxy C₁₄H₁₁ClO₂ 246.69 Intermediate in organic synthesis
TFOBO (2-((2,4,5-Trifluorobenzyl)oxy)benzaldehyde oxime) 2,4,5-Trifluorobenzyloxy C₁₄H₁₀F₃NO₂ 289.23 Anticancer agent (ROS induction)
4-Nitrobenzaldehyde oxime 4-Nitro C₇H₆N₂O₃ 166.14 Forms hydrogen-bonded dimers

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro, fluoro) lower the pKa of oxime hydroxyl groups by stabilizing the deprotonated form. For example, 2-hydroxybenzaldehyde oxime has a pKa of 9.1 (vs. 11.3 for benzaldehyde oxime) due to resonance stabilization .
  • The 4-nitrobenzyloxy group in the target compound likely further reduces pKa compared to non-substituted analogs, enhancing solubility in polar solvents.

Table 2: Bioactivity of Selected Oxime Derivatives

Compound Name Biological Activity Mechanism Reference
TFOBO Anticancer (myeloid leukemia) ↑ ROS, ↓ mitochondrial membrane potential, caspase activation
Aldose reductase inhibitors (e.g., compound 8e) Enzyme inhibition (IC₅₀ ~0.5–5 µM) Competitive binding to aldose reductase active site
Compound 13a [(E)-2-((E)-4-methylstyryl)benzaldehyde oxime] High potency in SAR studies Improved metabolic stability

Comparison with this compound :

  • While TFOBO (a trifluorobenzyloxy analog) induces apoptosis via ROS, the nitro group in the target compound may confer distinct redox properties. Nitro groups are known to generate reactive nitrogen species (RNS), which could synergize with ROS pathways .
  • However, nitro substituents may alter binding affinity compared to methoxy or chloro analogs .

Crystallographic and Stability Data

  • 4-Nitrobenzaldehyde oxime forms hydrogen-bonded dimers (R₂²(6) motif) with planar nitro and oxime groups . The target compound’s nitrobenzyloxy substituent may disrupt this planarity, altering crystal packing.

Q & A

Basic: What are the optimal synthetic routes for 2-[(4-nitrobenzyl)oxy]benzaldehyde oxime, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound is typically synthesized via nucleophilic substitution and oxime formation. A common method involves reacting 4-nitrobenzyl bromide with 2-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form 2-[(4-nitrobenzyl)oxy]benzaldehyde. Subsequent reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux yields the oxime derivative. Key optimization steps include:

  • Temperature control : Maintain reflux (~80°C) to ensure complete oxime formation while minimizing side reactions.
  • Base selection : Sodium acetate (pH 4–5) improves oxime stability compared to stronger bases like NaOH .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity. Reported yields for analogous oximes range from 70–92% under optimized conditions .

Advanced: How can researchers design experiments to investigate the role of this compound in modulating reactive oxygen species (ROS) in cancer cells?

Answer:
To study ROS modulation, integrate the following methodologies:

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) with flow cytometry or microplate readers. Normalize data to cell viability (MTT assay) to distinguish ROS-specific effects from cytotoxicity .
  • NADPH oxidase inhibition : Pre-treat cells with diphenyleneiodonium (DPI) to confirm NADPH oxidase involvement. Compare ROS levels in treated vs. inhibitor controls .
  • Mechanistic validation : Perform western blotting for Bax/Bcl-2 ratios and caspase-3/7 activation to link ROS induction to apoptosis. Include positive controls (e.g., H₂O₂) for assay validation .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), nitro group deshielding effects, and oxime proton (δ ~8.1 ppm, singlet).
    • ¹³C NMR : Confirm aldehyde conversion to oxime (C=N peak at ~150 ppm) and nitrobenzyl linkage (C-O at ~65 ppm) .
  • IR spectroscopy : Detect oxime (N–O stretch at ~960 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced: What strategies can resolve contradictions in biological activity data when testing oxime derivatives across different cell lines?

Answer:

  • Dose-response profiling : Establish EC₅₀ values in multiple cell lines to identify lineage-specific sensitivities. For example, myeloid leukemia cells (e.g., K562) may show higher ROS susceptibility than solid tumors .
  • Metabolic stability assays : Use liver microsomes or CYP450 inhibitors to assess whether metabolic differences explain variability. For instance, trifluoromethyl groups (as in analog studies) enhance stability and potency .
  • Orthogonal assays : Combine ROS measurement with mitochondrial membrane potential (JC-1 dye) and Annexin V staining to confirm apoptosis mechanisms across models .

Advanced: How do AgOTf-catalyzed reactions involving 2-alkynylbenzaldoximes proceed, and what factors influence cyclized product yields?

Answer:
AgOTf catalyzes alkyne activation, enabling cyclization with α,β-unsaturated carbonyl compounds. Key factors include:

  • Substrate design : Electron-rich alkynes (e.g., 2-(p-tolylethynyl)benzaldehyde oxime) enhance reactivity, yielding isoquinoline derivatives in >80% yield (Table 1, Entry 2) .
  • Solvent optimization : Polar aprotic solvents (e.g., DCE) improve catalyst stability and reaction rates.
  • Temperature : Reactions at 60°C balance speed and selectivity, minimizing byproducts like dimerized alkynes .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NADPH oxidase or caspases. Prioritize residues involved in hydrogen bonding (oxime –OH) and π-π stacking (nitrobenzyl group) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

Advanced: What synthetic strategies enable regioselective modification of the nitrobenzyl group in this compound?

Answer:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine, enabling further functionalization (e.g., amide coupling) .
  • Electrophilic substitution : Nitration or halogenation at the benzyl position requires protecting the oxime (e.g., TMSCl) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.